2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-27-16-5-2-13(3-6-16)22-20(26)11-31-21-24-15(10-30-21)9-19(25)23-14-4-7-17-18(8-14)29-12-28-17/h2-8,10H,9,11-12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZUEMLXLNMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiazole ring: This step involves the reaction of α-haloketones with thiourea under basic conditions.
Coupling reactions: The benzo[d][1,3]dioxole and thiazole intermediates are coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides.
Final assembly: The methoxyphenyl group is introduced through nucleophilic substitution reactions, followed by the final acylation step to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives similar to this compound. For instance, derivatives containing thiazole rings have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or inhibition of key metabolic pathways .
Anticancer Potential
The anticancer activity of compounds related to this structure has been investigated extensively. Research indicates that thiazole-containing compounds can exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and other solid tumors. The mechanism often involves induction of apoptosis and cell cycle arrest . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against several pathogens using standard methods like the disk diffusion assay. Results indicated that certain derivatives displayed significant inhibition zones against both bacterial and fungal strains, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In another investigation, a series of thiazole derivatives were screened for their anticancer properties against MCF7 cells using the Sulforhodamine B assay. Compounds similar to 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes a benzodioxole moiety, a thiazole ring, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound can reduce the viability of several cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
The thiazole ring in the compound is known for its antimicrobial activity. Research has shown that thiazole derivatives can inhibit the growth of bacteria and fungi. The compound's sulfanyl group may enhance its ability to penetrate microbial membranes, thereby increasing its efficacy against resistant strains .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of certain kinases and proteases that are crucial in cancer progression and inflammation . The inhibition of these enzymes could lead to reduced tumor growth and metastasis.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Cellular Pathways : The compound may interact with signaling pathways that regulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Gene Expression : The ability to alter gene expression profiles related to cell cycle regulation and apoptosis has been observed in related compounds .
Case Studies
A notable study conducted on a related thiazole derivative demonstrated a significant reduction in tumor size in xenograft models when treated with the compound over a period of four weeks. Histological analysis revealed increased apoptosis markers in tumor tissues compared to controls .
Data Summary
The following table summarizes key findings from various studies on the biological activity of similar compounds:
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the thiazole core, followed by coupling with carbamoyl-methyl and sulfanyl-acetamide groups. Key steps include:
- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reaction efficiency .
- Catalysts : Use of triethylamine or sodium hydride to facilitate nucleophilic substitutions .
- Temperature control : Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold recommended) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-product formation?
- Methodological Answer :
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance regioselectivity .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps to improve cross-reactivity .
- Real-time monitoring : Use thin-layer chromatography (TLC) or inline UV spectroscopy to track intermediates .
Q. What biological targets are plausible for this compound, and how can they be validated experimentally?
- Methodological Answer :
- Target prediction : Use computational docking (e.g., AutoDock Vina) to prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases .
- Validation assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity) .
- Receptor binding : Conduct radioligand displacement studies using HEK293 cells expressing target GPCRs .
Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and test bioactivity .
- Pharmacophore modeling : Identify critical moieties (e.g., sulfanyl group) using Schrödinger’s Phase .
- Data correlation : Use multivariate analysis to link logP values or electronic parameters (Hammett σ) with activity trends .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer :
- Standardized protocols : Reproduce assays under identical conditions (e.g., cell line, incubation time) .
- Orthogonal assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill assays .
- Meta-analysis : Compare datasets from PubChem and ChEMBL to identify outliers .
Q. What advanced analytical methods can resolve enantiomeric impurities or degradation products?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases to separate enantiomers .
- LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
- X-ray crystallography : Confirm absolute configuration of crystalline batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
